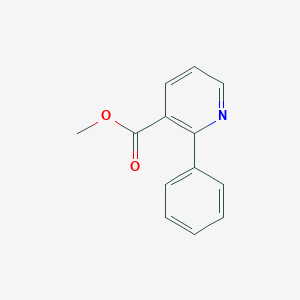

Methyl 2-phenylnicotinate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 2-phenylnicotinate and related compounds involves reacting isonicotinic acid with specific ketones or aldehydes in the presence of a base. Such processes are characterized by the formation of complex structures, as detailed in the synthesis of related compounds like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate (Viveka et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined through various spectroscopic and crystallographic methods. For instance, the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate shows it crystallizes in the triclinic system, with specific unit cell parameters indicating complex intermolecular interactions (Viveka et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, showcasing its reactivity and potential in synthetic chemistry. Its structure facilitates reactions such as nitrosation and oximation, leading to the synthesis of precursors for α-amino acids (Li et al., 2009).

Physical Properties Analysis

The physical properties of related compounds provide insight into their stability, reactivity, and potential applications. The synthesis and crystallographic analysis of compounds like Methyl 2-Hydroxyimino-3-phenyl-propionate reveal critical data on molecular dimensions and intermolecular hydrogen bonding patterns, which are vital for understanding their behavior in various conditions (Li et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds, such as reactivity with malondialdehyde and 4-hydroxyalkenals, play a crucial role in their application in synthetic chemistry and analysis. These reactions form the basis for assays and methods to study lipid peroxidation and other biochemical processes (Gerard-Monnier et al., 1998).

Applications De Recherche Scientifique

Pest Management : Methyl isonicotinate, a related compound, is extensively studied as a non-pheromone semiochemical for thrips pest management. It's used in traps for monitoring and controlling thrips in greenhouses and other crops, showing potential in mass trapping and integrated pest management strategies (Teulon et al., 2017).

Chemical Synthesis : Methyl 2-phenylnicotinate derivatives are synthesized for various purposes. For instance, ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative, has been synthesized for exploring new heterocyclic compounds (Markova et al., 1970).

Catalysis and Chemical Reactions : The methylation of aryl C-H bonds using peroxides in reactions involving 2-phenylpyridine, a related compound, demonstrates the role of such compounds in facilitating specific chemical transformations (Zhang, Feng, & Li, 2008).

Antimicrobial and Antifungal Applications : Some derivatives of this compound exhibit antimicrobial properties. For example, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate has been studied for its structure and antimicrobial activity (Viveka et al., 2013).

Medical Research : Derivatives of this compound are being explored in various medical research contexts. For example, 1-methyl-2-phenylindole, a related compound, is studied for its role in lipid peroxidation assays, indicating potential use in biomedical research (Gérard-Monnier et al., 1998).

Photochemical Applications : The compound's derivatives are studied for photochemical reactions, such as the formation of cage-type photodimers, which might have applications in material science and photochemistry (Sakamoto et al., 2002).

Alzheimer’s Disease Research : Phenoxyalkylamino-4-phenylnicotinates, a class of this compound derivatives, have been studied for their potential use in Alzheimer's disease treatment due to their inhibitory effects on acetylcholinesterase and butyrylcholinesterase (Silva et al., 2013).

Inflammation Studies : Methyl nicotinate, a derivative, is used in dermatological research to study inflammation and the anti-inflammatory effects of topical formulations on human skin (Monteiro Rodrigues, De Andrade, & Rocha, 2021).

Mécanisme D'action

Target of Action

Methyl 2-Phenylnicotinate, also known as 2-Phenyl-nicotinic acid methyl ester, is a derivative of nicotinic acidIt’s known that nicotinic acid and its derivatives often interact with g protein-coupled receptors, such as the niacin receptor . These receptors play a crucial role in mediating various cellular responses.

Mode of Action

It’s thought that methyl nicotinate, a related compound, promotes the release of prostaglandin d2 . This compound is strictly locally-acting due to its short half-life

Biochemical Pathways

For instance, nicotine metabolism in bacteria involves three pathways: pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway

Pharmacokinetics

It’s known that methyl nicotinate undergoes ester hydrolysis to form nicotinic acid and methanol This suggests that this compound might also undergo similar metabolic transformations

Result of Action

It’s known that the action of methyl nicotinate as a rubefacient involves peripheral vasodilation . This enhances local blood flow at the site of application

Propriétés

IUPAC Name |

methyl 2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUIFNXSOUKTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444370 | |

| Record name | Methyl 2-phenylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188797-88-8 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188797-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-phenylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)